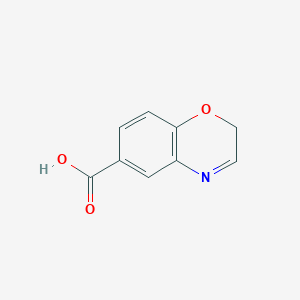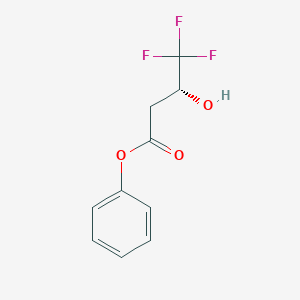![molecular formula C9H14O4 B14244571 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one CAS No. 189824-72-4](/img/structure/B14244571.png)
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one is a spiroacetal compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiroacetal framework is a common motif in many natural products, which often exhibit significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one typically involves the formation of the spiroacetal ring system. One common method is the stereoselective synthesis from d-glucose, which involves a series of glycosylation and ketalization reactions . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-throughput screening and computational modeling to identify the most efficient pathways .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spiroacetal ring and the functional groups attached to it.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the spiroacetal framework .
Applications De Recherche Scientifique
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The spiroacetal ring system can interact with enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spiroacetal compound with a similar bicyclic structure but differing in the number of oxygen atoms in the ring.
2,8-Diazaspiro[4.5]decan-1-one: A spiro compound with nitrogen atoms in the ring, showing different reactivity and biological activity.
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine: A related compound with an additional amine group, used in various chemical and biological studies.
Uniqueness
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one is unique due to its specific spiroacetal structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
189824-72-4 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C9H14O4/c1-8(2)11-9(13-12-8)5-3-7(10)4-6-9/h3-6H2,1-2H3 |
Clé InChI |
PRJHWVRDKVBGGV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2(CCC(=O)CC2)OO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



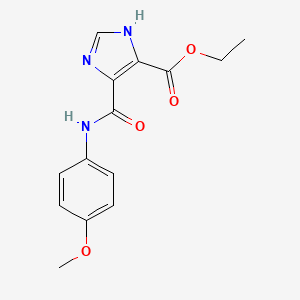
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
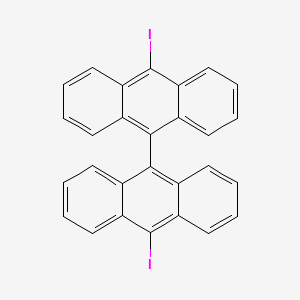

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
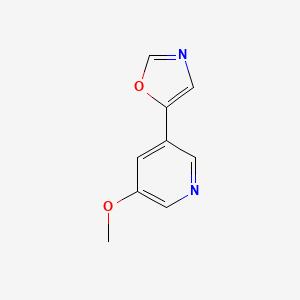

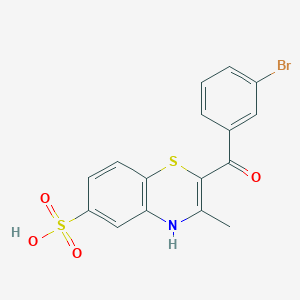
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)
